3-Chloro-4-fluorophenylacetic acid
Overview
Description
3-Chloro-4-fluorophenylacetic acid is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Drug-like Screening Library Development
- Use in Drug Discovery: 3-Chloro-4-hydroxyphenylacetic acid, a closely related compound, has been used to generate a unique drug-like screening library. This involved converting it to methyl (3-chloro-4-hydroxyphenyl)acetate and reacting with primary amines. The synthesized analogues were tested for cytotoxicity and antiparasitic activity but showed no significant activity at 10 μM (Kumar et al., 2015).
Anti-inflammatory Drug Design
- QSAR in Anti-inflammatory Drugs: A series of 3-fluoro-4-alkoxyphenylalkanoic acids, similar to 3-Chloro-4-fluorophenylacetic acid, were synthesized to evaluate their antiinflammatory activity. These compounds were compared with 3-chloro-4-benzyloxyphenylacetic acid for their pharmacological profiles (Kuchař et al., 1990).
Comparative Studies on Reactivity and Acidity
- Reactivity and Acidity Analysis: A detailed study on halogenated phenylacetic acids, including this compound, was conducted to understand their reactivity, acidity, and vibrational spectra. The study provided insights into their molecular properties and potential applications (Srivastava et al., 2015).
Chromatographic Analysis in Pharmaceutical Synthesis
- Chromatographic Selectivity for Impurity Control: In the pharmaceutical industry, the chromatographic analysis of 2- and 3-fluorophenylacetic acid positional isomer impurities in 4-fluorophenylacetic acid, a building block in drug synthesis, is crucial. This analysis is important for controlling positional isomers in the early stages of the synthetic process (Chasse et al., 2007).
Synthesis of Chiral Intermediates for Drug Development
- Asymmetric Synthesis in Antidepressants: 3-Chloro-1-phenyl-1-propanol, a chiral intermediate used in the synthesis of antidepressant drugs, was synthesized using microbial reductases. This process involves the reduction of 3-chloro-1-phenyl-1-propanone to produce the chiral alcohol, which is crucial in the development of certain antidepressants (Choi et al., 2010).
Synthesis of Herbicides
- Herbicidal Activity: The compound 3-Chloro-4-fluorobenzoylthiourea, synthesized from 3-chloro-4-fluorobenzoic acid, demonstrated good herbicidal activity. This synthesis is a part of exploring the utility of chloro-fluoro compounds in agrochemistry (Liu Chang-chun, 2006).
Mechanism of Action
Biochemical Pathways
Given the lack of information about its primary targets and mode of action, it is difficult to predict which pathways might be affected .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
Without more information about its targets and mode of action, it is difficult to predict what these effects might be .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODGMOMOMNTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378669 | |
Record name | 3-Chloro-4-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-79-3 | |
Record name | 3-Chloro-4-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chloro-4-fluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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